Chloro Regioisomer Physicochemical Differentiation
The target compound bears the chlorine substituent at the ortho (2-) position of the benzamide ring, while two commercially available regioisomers carry chlorine at the meta (3-) and para (4-) positions. Computed XLogP3-AA for the 2-chloro target is 2.6 [1]. Ortho-substitution introduces steric hindrance that restricts rotation around the amide C–N bond, creating a distinct conformational preference compared to meta or para analogs; this conformational restriction has been shown in analogous benzamide series to influence both target binding and metabolic stability [2]. The 3-chloro isomer possesses a distinct InChIKey (PTQPEYFQGAERBF-UHFFFAOYSA-N) [3], confirming non-identity and enabling unambiguous procurement specification.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) and InChIKey identity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; InChIKey = TYSSQINMLWRMOZ-UHFFFAOYSA-N; TPSA = 85.1 Ų; HBD = 1; HBA = 5; Rotatable bonds = 3 [1] |
| Comparator Or Baseline | 3-chloro isomer: InChIKey = PTQPEYFQGAERBF-UHFFFAOYSA-N, same MW 367.8 g/mol but distinct constitutional isomer [3]; 4-chloro isomer: distinct InChIKey, same MW . |
| Quantified Difference | InChIKey non-identity confirms structural non-interchangeability; ortho-chloro steric effect is absent in meta and para isomers. |
| Conditions | Computed properties from PubChem 2.1 (release 2021.05.07) using XLogP3 3.0, Cactvs 3.4.8.18; experimental identity confirmed by ¹H NMR for 3-chloro isomer (SpectraBase) [3]. |
Why This Matters
For procurement and assay design, the ortho-chloro regioisomer must be specified by InChIKey to avoid inadvertent substitution with the meta or para isomer, which would introduce uncontrolled conformational and electronic variables into any SAR study.
- [1] PubChem Compound Summary for CID 4233262, 2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Hou, W.; Ren, Y.; Zhang, Z.; Sun, H.; Ma, Y.; Yan, B. Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors. Bioorg. Med. Chem. 2018, 26, 1749–1760. View Source
- [3] SpectraBase Compound ID 3yYufZJXCCO: 3-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide. Wiley Science Solutions. View Source
